An In-Depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
An In-Depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
CAS Number: 146368-07-2
Abstract: This technical guide provides a comprehensive overview of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document details its chemical and physical properties, outlines a logical synthetic pathway based on established chemical principles, discusses its potential applications, particularly as a precursor in the synthesis of cyanine dyes, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule and its derivatives.
Introduction and Significance
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate is a quaternary ammonium compound featuring a sulfonated indolium core. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous natural products and pharmaceutical agents.[1][2] The incorporation of a sulfonate group (-SO₃⁻) significantly enhances the aqueous solubility of the molecule, a critical attribute for its utility in biological systems and for the development of water-soluble dyes and probes.[3]
The primary importance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, most notably cyanine dyes.[3] These dyes are characterized by their strong absorption and fluorescence properties and are widely used as fluorescent labels for biomolecules in various diagnostic and imaging applications.[4] The specific structure of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, with its reactive C-2 methyl group and ethylated nitrogen, makes it a versatile building block for the construction of diverse molecular architectures.
Physicochemical Properties
The fundamental properties of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 146368-07-2 | [5][6] |
| Molecular Formula | C₁₃H₁₇NO₃S | [5][6] |
| Molecular Weight | 267.35 g/mol | [5] |
| Physical Form | Solid | [6] |
| IUPAC Name | 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate | [5] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [7] |
Synthesis and Mechanistic Insights
Step 1: Synthesis of the Precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid
The initial step involves a Fischer indole synthesis, a classic and robust method for creating the indole ring system.
Reaction: 4-Hydrazinobenzenesulfonic acid is condensed with 3-methyl-2-butanone in the presence of an acid catalyst, typically acetic acid.[9]
Causality: The choice of 3-methyl-2-butanone is critical as it provides the necessary carbon backbone to form the 2,3,3-trimethyl-substituted indolenine ring. Acetic acid serves as the acidic medium required to catalyze the key steps of the Fischer indole synthesis, namely the formation of the phenylhydrazone intermediate and its subsequent acid-catalyzed rearrangement (a[6][6]-sigmatropic shift) to form the indole nucleus. The sulfonate group on the phenylhydrazine starting material is retained on the benzene ring portion of the resulting indole.
Experimental Protocol (Exemplary):
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydrazinobenzenesulfonic acid (1 equivalent) and 3-methyl-2-butanone (1.5 equivalents).[9]
-
Add glacial acetic acid as the solvent.[9]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to allow the product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, to precipitate.[9]
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove unreacted ketone, and dry under vacuum.[9]
Step 2: N-Alkylation to Yield 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
The second step is the quaternization of the indole nitrogen to form the final indolium salt.
Reaction: The precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate.[3][8]
Causality: The nitrogen atom of the indolenine precursor is nucleophilic and will attack the electrophilic ethyl group of the alkylating agent in an Sₙ2 reaction.[3] This results in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen, creating the quaternary indolium salt. The choice of ethylating agent is based on its reactivity and commercial availability. The reaction is typically performed in a polar aprotic solvent to facilitate the Sₙ2 mechanism.
Experimental Protocol (Proposed):
-
Suspend 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add the ethylating agent (e.g., ethyl iodide, 1.1-1.5 equivalents).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product, being a salt, is likely to precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with a non-polar solvent to remove any excess ethylating agent, and dry under vacuum.
Caption: Proposed two-step synthesis of the target compound.
Applications in Research and Development
The primary application of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate is as a precursor for the synthesis of cyanine dyes. The indolium ring system is a common heterocyclic base in these dyes. The C-2 methyl group is activated by the adjacent positively charged nitrogen atom, making it susceptible to condensation with various electrophiles, which is a key step in forming the polymethine chain that characterizes cyanine dyes.
The presence of the sulfonate group imparts water solubility to the resulting dyes, which is highly advantageous for their use as fluorescent labels in biological assays, including:
-
Fluorescent labeling of proteins and nucleic acids: The dye can be functionalized with a reactive group to allow for covalent attachment to biomolecules.[4]
-
Flow cytometry and fluorescence microscopy: Water-soluble dyes are essential for staining cells and tissues in aqueous buffers.
-
Photodynamic Therapy (PDT): Indole-containing photosensitizers are being investigated for their ability to generate reactive oxygen species upon light activation, leading to targeted cell death in cancer therapy.[10] While not a direct application of the title compound, it serves as a foundational structure for more complex photosensitizers.
Caption: Application pathway from the core compound to its uses.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of the ethyl group (a characteristic triplet and quartet), the three methyl groups (singlets), and the aromatic protons on the indole ring.
-
¹³C NMR: Would provide the carbon skeleton of the molecule, confirming the number and types of carbon atoms.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which can confirm its elemental composition.[3] Electrospray ionization (ESI) is a suitable technique for this ionic compound.
-
-
Infrared (IR) Spectroscopy: Would show characteristic peaks for the sulfonate group (S=O stretches) and the aromatic C-H and C=C bonds.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. Based on the known hazards of related compounds and sulfonic acids, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7]
The hazard statements for a closely related compound (1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide) are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a "Warning" signal word.[11] It is prudent to handle 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate with the same level of caution.
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Fluorescent cyanine dye. Google Patents.
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2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis. ChemicalBook.
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2,3,3-trimethyl-3H-indole-5-sulfonic acid. Sigma-Aldrich.
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2,3,3-trimethyl-3H-indole-5-sulfonic acid. AxisPharm.
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2,3,3-Trimethyl-3H-indole-5-sulfonic acid | 132557-72-3. ChemicalBook.
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Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry.
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